
Zifaxaban
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zifaxaban involves multiple steps. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through a cyclization reaction. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The thiophene-2-carboxamide moiety is introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Zifaxaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Zifaxaban's applications span various fields including pharmacology, clinical medicine, and biochemistry. Key areas of research include:
- Anticoagulation Therapy : this compound is being developed for the prevention and treatment of arterial and venous thrombosis. Preclinical studies have demonstrated its effectiveness in suppressing thrombus formation in various animal models .
- Pharmacodynamics : Research has shown that this compound exhibits a high selectivity for Factor Xa over other serine proteases, with an IC50 value of 11.1 nM . It significantly prolongs clotting times (prothrombin time and activated partial thromboplastin time) in various species without impairing platelet aggregation .
- Comparative Efficacy : In comparative studies, this compound has shown a trend towards less bleeding than rivaroxaban while achieving similar antithrombotic effects . This characteristic could enhance its clinical utility in managing anticoagulation therapy.
Table 1: Pharmacodynamic Properties of this compound
Parameter | Value |
---|---|
IC50 for Factor Xa | 11.1 nM |
Selectivity | >10,000-fold |
Effect on Prothrombin Time | Significant Prolongation |
Effect on Activated Partial Thromboplastin Time | Significant Prolongation |
Effect on Thrombin Time | Relatively Weak |
Table 2: Efficacy in Animal Models
Model | ED50 (mg/kg) | Best Efficacy Time (h) |
---|---|---|
Venous Thrombosis (Rats) | 3.09 | 2 |
Arteriovenous-Shunt Thrombosis | Dose-dependent | Not specified |
Carotid Thrombosis (Rats) | Dose-dependent | Not specified |
Case Study 1: Preclinical Evaluation
A study conducted on rats evaluated the pharmacological activity of this compound across multiple thrombosis models. The results indicated that this compound effectively inhibited thrombus formation in a dose-dependent manner, showcasing its potential as a therapeutic agent for thromboembolic diseases .
Case Study 2: Comparative Analysis with Rivaroxaban
In a comparative study assessing bleeding risk, this compound demonstrated a lower incidence of bleeding compared to rivaroxaban at equivalent antithrombotic doses. This finding suggests that this compound may offer a safer profile for patients requiring anticoagulation therapy .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-N-[(3R)-1-(2-{[2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl]amino}-2-oxoethyl)pyrrolidin-3-yl]thiophene-2-carboxamide .
- 5-chloro-N-((1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl)thiophene-2-carboxamide .
Uniqueness
What sets Zifaxaban apart is its high selectivity and potency as a factor Xa inhibitor. This selectivity reduces the risk of off-target effects, making it a safer option for anticoagulant therapy .
Eigenschaften
CAS-Nummer |
1378266-98-8 |
---|---|
Molekularformel |
C20H16ClN3O4S |
Molekulargewicht |
429.875 |
IUPAC-Name |
5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-17-9-8-16(29-17)19(26)22-11-15-12-24(20(27)28-15)14-6-4-13(5-7-14)23-10-2-1-3-18(23)25/h1-10,15H,11-12H2,(H,22,26)/t15-/m1/s1 |
InChI-Schlüssel |
MXWOUAQNXIUJIN-HNNXBMFYSA-N |
SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)N3C=CC=CC3=O)CNC(=O)C4=CC=C(S4)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TY-602; TY602; TY 602; Zifaxaban |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.